1-(2-Hydroxyethyl)-L-histidine
Description
1-(2-Hydroxyethyl)-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the addition of a 2-hydroxyethyl group to the imidazole ring or side chain. L-Histidine itself (CAS 71-00-1) is a critical precursor for histamine and carnosine biosynthesis, with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . Modifications like hydroxyethylation alter solubility, stability, and biological activity, making such derivatives valuable in pharmaceutical and industrial applications.
Properties
CAS No. |
70147-22-7 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-(2-hydroxyethyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C8H13N3O3/c9-7(8(13)14)3-6-4-11(1-2-12)5-10-6/h4-5,7,12H,1-3,9H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
KKFWSSOYLZYUMW-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(N=CN1CCO)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(N=CN1CCO)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and ethylene oxide.
Reaction Conditions: The reaction involves the nucleophilic addition of ethylene oxide to the imidazole ring of L-histidine under basic conditions. This step is followed by hydrolysis to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
L-Histidine Monohydrochloride Monohydrate
Structural Differences :
- L-Histidine monohydrochloride monohydrate (CAS 5934-29-2) includes a hydrochloride salt and water of crystallization, with the formula C₆H₁₂ClN₃O₃ (MW 209.63 g/mol) .
- 1-(2-Hydroxyethyl)-L-histidine would replace one hydrogen on the imidazole or side chain with a -CH₂CH₂OH group, increasing hydrophilicity and molecular weight.
Chemical Stability :
- L-Histidine monohydrochloride monohydrate is stable under standard storage conditions but degrades under extreme pH or heat .
- Hydroxyethylated analogs (e.g., 1-(2-hydroxyethyl)pyrrolidone, 1-(2HE)PRLD) exhibit thermal and oxidative degradation, producing pyrrolidine and ammonia . Similar degradation pathways may apply to 1-(2-hydroxyethyl)-L-histidine, though specific data are lacking.
Methylhistidine Derivatives
Structural Differences :
- 1-Methylhistidine and 3-methylhistidine involve methyl group substitutions on the imidazole ring, altering pKa values (e.g., 1-methylhistidine: pKa₁ 1.69, pKa₂ 6.48) .
- 1-(2-Hydroxyethyl)-L-histidine would introduce a polar hydroxyethyl group, likely increasing aqueous solubility compared to methylated analogs.
Degradation :
Hydroxyethyl-Modified Heterocycles
Example : 1-(2-Hydroxyethyl)imidazolidine-2-thione (CAS 932-49-0)
Structural Differences :
Stability and Toxicity :
- 1-(2-Hydroxyethyl)imidazolidine-2-thione degrades into irritants under industrial conditions .
- Hydroxyethyl-histidine derivatives might exhibit similar irritant properties, necessitating careful handling .
Key Data Tables
Table 1: Molecular Properties of L-Histidine and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| L-Histidine | C₆H₉N₃O₂ | 155.15 | Imidazole, α-amino acid | 71-00-1 |
| L-Histidine monohydrochloride monohydrate | C₆H₁₂ClN₃O₃ | 209.63 | Hydrochloride salt, hydrate | 5934-29-2 |
| 1-Methylhistidine | C₇H₁₁N₃O₂ | 169.18 | Methyl-imidazole | 3325-63-5 |
| 1-(2-Hydroxyethyl)pyrrolidone (1-(2HE)PRLD) | C₆H₁₁NO₂ | 129.16 | Hydroxyethyl, pyrrolidone | 3445-11-2 |
| 1-(2-Hydroxyethyl)imidazolidine-2-thione | C₅H₁₀N₂OS | 146.21 | Hydroxyethyl, thione | 932-49-0 |
Table 2: Degradation Products of Hydroxyethyl-Modified Compounds
Research Findings and Contradictions
- Degradation Pathways : Hydroxyethyl groups in 1-(2HE)PRLD undergo autooxidation via radical intermediates , whereas methylhistidines are more stable . This suggests that 1-(2-hydroxyethyl)-L-histidine may degrade faster than methylated analogs but slower than pyrrolidone derivatives.
- Biological Activity: L-Histidine increases cerebral blood flow via H₁/H₂ receptors .
- Contradictions: While 1-(2HE)PRLD degrades into toxic pyrrolidine , L-histidine derivatives like carnosine are antioxidants. This highlights the context-dependent safety of hydroxyethyl modifications.
Biological Activity
1-(2-Hydroxyethyl)-L-histidine, also known as (S)-2-amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid, is a chiral amino acid derivative that exhibits significant biological activity due to its structural similarity to L-histidine. The presence of a hydroxyethyl group enhances its solubility and reactivity, making it a compound of interest in various scientific fields, including biochemistry and pharmacology.
The unique structure of 1-(2-Hydroxyethyl)-L-histidine allows it to participate in various chemical reactions. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. This property is crucial for its role in enzyme catalysis and protein interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 184.20 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 6.0 |
Biological Activity
The biological activity of 1-(2-Hydroxyethyl)-L-histidine is primarily linked to its interaction with cellular components and its potential therapeutic applications. Studies have shown that it can enhance the activity of certain enzymes and influence cellular processes.
Enzyme Interactions
Research indicates that 1-(2-Hydroxyethyl)-L-histidine can modulate the activity of enzymes involved in oxidative stress responses. For example, it has been observed to increase the cytotoxicity of hydrogen peroxide in Chinese hamster ovary (CHO) cells by enhancing the production of DNA double-strand breaks (DSBs) through its interaction with L-histidine pathways .
Case Study: Hydrogen Peroxide-Induced Cytotoxicity
A study demonstrated that pre-exposure to L-histidine increased the toxicity elicited by hydrogen peroxide at various temperatures. This effect was more pronounced at lower temperatures, suggesting a temperature-dependent mechanism where L-histidine enhances oxidative damage by promoting DSB formation .
Potential Therapeutic Applications
The compound's ability to interact with biological targets suggests potential applications in drug development. Its role as a precursor in synthesizing more complex molecules highlights its significance in medicinal chemistry. Furthermore, its unique properties may offer advantages over traditional compounds in specific therapeutic contexts.
The mechanism by which 1-(2-Hydroxyethyl)-L-histidine exerts its biological effects involves several pathways:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is critical for enzyme function.
- Hydrogen Bonding : The hydroxyethyl group enhances hydrogen bonding capabilities, influencing protein structure and function.
- Oxidative Stress Modulation : By enhancing oxidative damage response mechanisms, it may play a role in protecting cells from oxidative stress or facilitating apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
